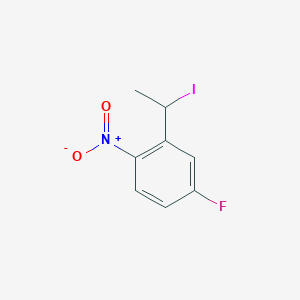
4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene is an organic compound characterized by the presence of fluorine, iodine, and nitro functional groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene typically involves the following steps:
Alkylation: The final step involves the alkylation of the nitro-iodo-fluorobenzene with an appropriate alkyl halide under basic conditions to introduce the 1-iodoethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide for hydroxylation, sodium cyanide for cyanation, and primary amines for amination.
Major Products:
Oxidation: Formation of 4-Fluoro-2-(carboxyethyl)-1-nitrobenzene.
Reduction: Formation of 4-Fluoro-2-(1-iodoethyl)-1-aminobenzene.
Substitution: Formation of 4-Fluoro-2-(1-hydroxyethyl)-1-nitrobenzene, 4-Fluoro-2-(1-cyanoethyl)-1-nitrobenzene, and 4-Fluoro-2-(1-aminoethyl)-1-nitrobenzene.
科学的研究の応用
4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, the iodine atom can undergo substitution reactions, and the fluorine atom can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects.
類似化合物との比較
- 4-Fluoro-2-(1-bromoethyl)-1-nitrobenzene
- 4-Fluoro-2-(1-chloroethyl)-1-nitrobenzene
- 4-Fluoro-2-(1-methylethyl)-1-nitrobenzene
Comparison:
Reactivity: The presence of different halogens (iodine, bromine, chlorine) can influence the reactivity of the compound in substitution reactions. Iodine, being a larger atom, is more easily substituted compared to bromine and chlorine.
Electronic Effects: The fluorine atom’s strong electron-withdrawing effect can stabilize or destabilize intermediates in various reactions, affecting the overall reactivity and selectivity.
Applications: While all these compounds can be used as intermediates in organic synthesis, their specific applications may vary based on their reactivity and the desired final product.
特性
分子式 |
C8H7FINO2 |
|---|---|
分子量 |
295.05 g/mol |
IUPAC名 |
4-fluoro-2-(1-iodoethyl)-1-nitrobenzene |
InChI |
InChI=1S/C8H7FINO2/c1-5(10)7-4-6(9)2-3-8(7)11(12)13/h2-5H,1H3 |
InChIキー |
IRJJLTNADGQTBK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=CC(=C1)F)[N+](=O)[O-])I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-dibromo-1-[2-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13701158.png)
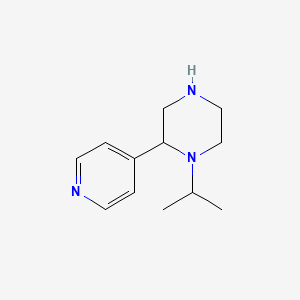


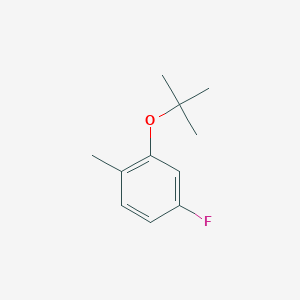
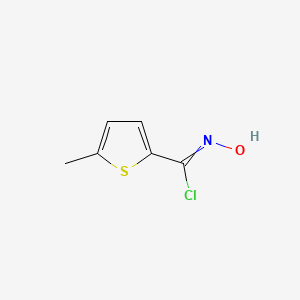
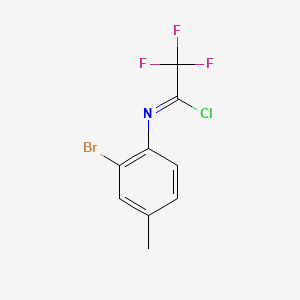
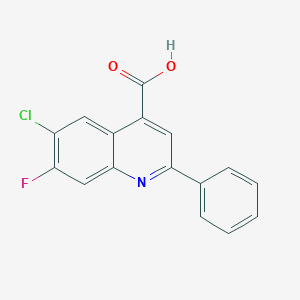
![6-Chloro-4-[[3-(4-fluoro-1-methyl-3-pyrazolyl)-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B13701206.png)
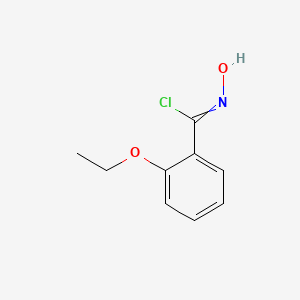
![methyl 5',8'a-dimethyl-1'-oxospiro[1,3-dioxolane-2,6'-3,4,4a,5,7,8-hexahydro-2H-naphthalene]-2'-carboxylate](/img/structure/B13701213.png)
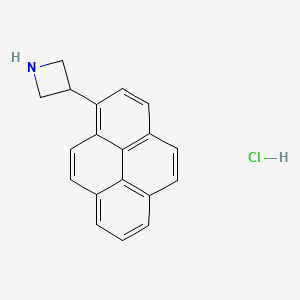
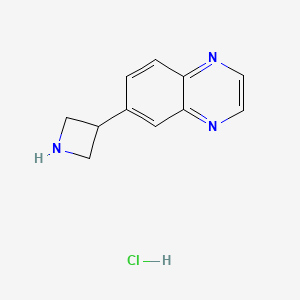
![9-Bromo-3,4-dihydro-2H-[1,4]oxazepino[2,3,4-hi]indazole](/img/structure/B13701229.png)
